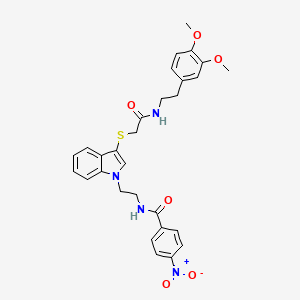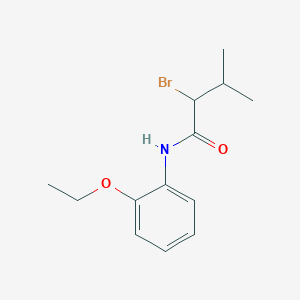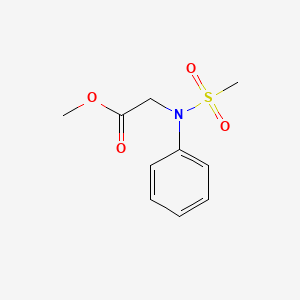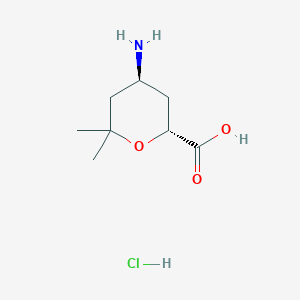
(4-Methoxyoxan-4-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxyoxan-4-yl)methanethiol, also known as MOMT, is a synthetic compound that has gained attention in scientific research due to its unique chemical structure and potential applications.
Wissenschaftliche Forschungsanwendungen
Ambi-Equivalent Synthesis : Methoxy(phenylthio)methane, a related compound, has been studied for its unique reactivity, acting as an ambi-equivalent of a methoxy- or phenylthiomethylene 1,1-dipole in organic synthesis. This property is utilized in electrophilic alkylation followed by nucleophilic allylation or propargylation, demonstrating its potential in synthetic chemistry applications (Sato, Okura, Otera, & Nozaki, 1987).
Methane Mono-Oxygenase Studies : Research involving methane mono-oxygenase from Methylococcus capsulatus (Bath) highlights its ability to catalyze the oxidation of various substituted methane derivatives, including methanol. This enzyme's non-specificity in oxygenation processes has implications for understanding and potentially manipulating methane conversion processes (Colby, Stirling, & Dalton, 1977).
Methane Oxidation Mechanisms : The controlled oxidation of methane to methanol, particularly by methane monooxygenase enzymes (MMOs) from methanotrophic bacteria, is a crucial area of research. This process is efficient under ambient conditions and is of significant interest for alternative fuel development (Tinberg & Lippard, 2011).
Methane Activation and Conversion : A study on room temperature activation of methane over a Zn modified H-ZSM-5 zeolite catalyst reveals the formation of surface methoxy intermediates at room temperature. This finding is pivotal in understanding and potentially enhancing the conversion of methane to methanol and hydrocarbons (Xu et al., 2012).
Methanotrophs in Methane Utilization : Methanotrophs, bacteria that use methane as their sole carbon source, present a vast potential for biotechnological applications, including the conversion of methane to valuable compounds like methanol, biopolymers, and other organic acids. This area of research is significant for environmental and industrial applications (Strong, Xie, & Clarke, 2015).
Eigenschaften
IUPAC Name |
(4-methoxyoxan-4-yl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-8-7(6-10)2-4-9-5-3-7/h10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDXHZVGQLXOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)CS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(furan-2-yl)-2-(o-tolyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2778825.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778827.png)
![N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778830.png)



![4-[(Diethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B2778838.png)


![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2778842.png)

![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-pyridin-2-YL-propionic acid](/img/structure/B2778844.png)

![(2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid](/img/structure/B2778847.png)